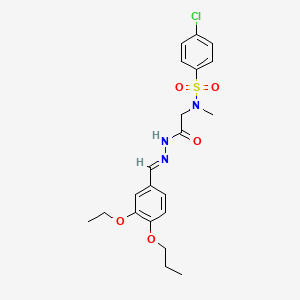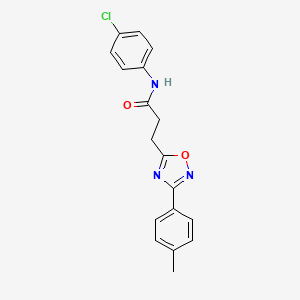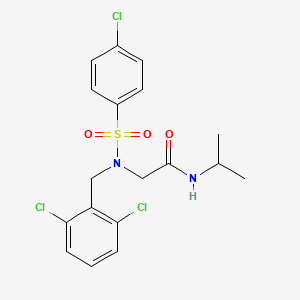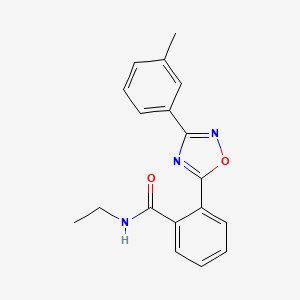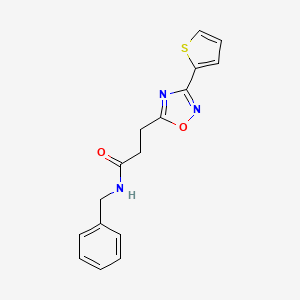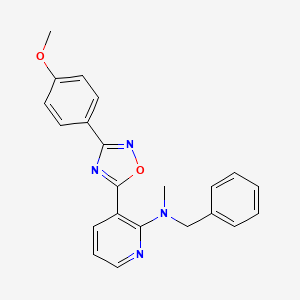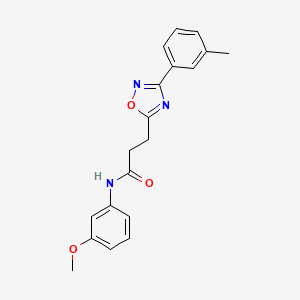
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CMOB, and its chemical formula is C19H18ClN3O3.
Wissenschaftliche Forschungsanwendungen
CMOB has been studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. CMOB has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
Wirkmechanismus
The mechanism of action of CMOB is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the death of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that CMOB has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, CMOB has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMOB in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CMOB. One area of interest is in the development of new drugs based on the compound. Researchers are also interested in exploring the potential of CMOB as an antibacterial and antifungal agent. In addition, further studies are needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
Conclusion:
In conclusion, 4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. CMOB has been studied for its potential applications in the development of new drugs, as an antibacterial and antifungal agent, and for its anti-inflammatory properties. Future research is needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
Synthesemethoden
The synthesis of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. This reaction results in the formation of CMOB as a white solid. The purity of the compound can be improved by recrystallization.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-3-7-14(19)8-4-13)18-21-16(22-25-18)12-5-9-15(24-2)10-6-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRLWUUFWZYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7705409.png)
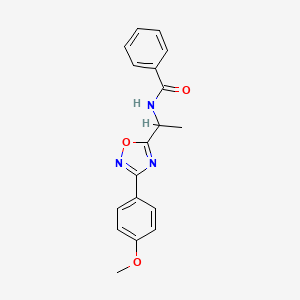

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)

